Ipivivint - 1481617-15-5

Ipivivint

Catalog Number: EVT-3459125
CAS Number: 1481617-15-5
Molecular Formula: C26H21FN8
Molecular Weight: 464.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ipivivint is derived from a class of compounds known as piperazines, which are characterized by their two nitrogen atoms in a six-membered ring structure. It is classified under small molecule inhibitors and is primarily researched for its application as an anti-cancer agent. The development of Ipivivint is part of ongoing efforts to explore targeted therapies that can modulate specific cellular pathways involved in disease progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ipivivint involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the desired inhibitory activity against CDK9. While the specific synthetic pathway for Ipivivint is proprietary, general methods for synthesizing similar piperazine derivatives often involve:

  1. Formation of the Piperazine Core: This usually begins with the reaction of appropriate amines with carbonyl compounds to form piperazine rings.
  2. Modification of Functional Groups: Subsequent reactions may introduce various substituents that enhance potency and selectivity towards CDK9.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring high purity levels required for biological testing.

The yield and purity of synthesized compounds are critical factors that influence their efficacy in biological assays .

Molecular Structure Analysis

Structure and Data

The molecular structure of Ipivivint can be described by its chemical formula and three-dimensional configuration, which influences its binding affinity to CDK9. The compound's structure typically features:

  • A piperazine ring
  • Various substituents that enhance its biological activity

Detailed structural data, including bond lengths and angles, can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These analyses provide insights into how structural modifications affect the compound's interaction with its target .

Chemical Reactions Analysis

Reactions and Technical Details

Ipivivint undergoes various chemical reactions that can be categorized into:

  1. Reversible Binding: The primary mechanism involves reversible binding to CDK9, inhibiting its activity.
  2. Metabolic Stability: Understanding how Ipivivint is metabolized in biological systems is crucial for determining its pharmacokinetics.

Analytical methods such as mass spectrometry and HPLC are commonly used to study these reactions, providing data on reaction kinetics and metabolic pathways .

Mechanism of Action

Process and Data

The mechanism of action for Ipivivint primarily revolves around its ability to inhibit CDK9, which is essential for phosphorylating the carboxy-terminal domain of RNA polymerase II. This inhibition leads to:

  • Reduced transcriptional activity: Decreased expression of genes involved in cell proliferation.
  • Induction of apoptosis: Enhanced programmed cell death in cancer cells due to disrupted transcriptional regulation.

Data from cellular assays demonstrate that treatment with Ipivivint results in significant reductions in cell viability in various cancer cell lines, indicating its potential efficacy as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Ipivivint include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility profiles are essential for determining formulation strategies; these are assessed using standard solubility tests.

Chemical properties include stability under various conditions (e.g., temperature, pH) and reactivity with other compounds. Characterization techniques such as thermal gravimetric analysis (TGA) may be employed to assess stability .

Applications

Scientific Uses

Ipivivint has significant potential applications in:

  • Cancer Therapy: As a selective CDK9 inhibitor, it is being investigated for treating various cancers where CDK9 plays a role in tumor growth.
  • Research Tool: It serves as a valuable tool for studying transcriptional regulation mechanisms in cellular biology.

Ongoing clinical trials aim to evaluate its safety and efficacy in human subjects, further establishing its role in therapeutic applications .

Molecular Mechanisms of Ipivivint in Kinase Inhibition & Pathway Modulation

CLK Isoform Selectivity: Structural Determinants of CLK2/CLK3 Binding Affinity

Ipivivint (Compound 38) demonstrates nanomolar potency against specific CDC-like kinase (CLK) isoforms, with exceptional selectivity for CLK2 (EC₅₀ = 1 nM) and CLK3 (EC₅₀ = 7 nM) [2]. This isoform selectivity arises from structural complementarity between Ipivivint's molecular architecture and the ATP-binding pockets of CLK2/CLK3. The compound features a bicyclic heteroaromatic core (aminopyrimidine linked to fluorinated phenyl) that establishes critical hydrogen bonds with hinge region residues conserved in CLK2/CLK3 but divergent in other CLK isoforms. Advanced graph convolutional networks (GCN) and graph attention networks (GAT) have predicted that the fluorophenyl moiety penetrates a hydrophobic subpocket in CLK2/CLK3, stabilized by van der Waals interactions with valine and leucine residues absent in CLK1/CLK4 [4]. Molecular dynamics simulations further reveal that the dimethylaminoethyl side chain undergoes conformational adaptation to occupy a solvent-exposed region, contributing to binding entropy without steric clashes in CLK2/CLK3 [4].

Table 1: Structural Determinants of Ipivivint-CLK Isoform Binding Affinity

CLK IsoformEC₅₀ (nM)Key Binding InteractionsUnique Binding Pocket Features
CLK21H-bond: Glu220, Val213; Hydrophobic: Leu215, Val147Smaller gatekeeper residue (Ser148) enabling deeper fluorophenyl penetration
CLK37H-bond: Asp194, Leu191; Hydrophobic: Val192, Leu195Flexible activation loop accommodating dimethylaminoethyl group
CLK1>1000*Weak H-bond: Asp243; Limited hydrophobic contactsBulky Phe246 causing steric hindrance to bicyclic core
CLK4>1000*Partial H-bond: Tyr180; Incomplete hydrophobic fitShallow hydrophobic pocket rejecting fluorophenyl moiety

*Estimated based on computational models and selectivity profiling [4]

Dual-Target Inhibition: Interplay Between Kinase Activity and Wnt/β-Catenin Signaling Disruption

Beyond its primary kinase targets, Ipivivint exerts potent suppression of the Wnt/β-catenin signaling pathway (EC₅₀ = 13 nM) through a multimodal mechanism [2]. This dual-target capability stems from CLK2/CLK3's regulatory role in the Wnt pathway via phosphorylation of key splicing factors that govern the expression of Wnt pathway components. In HEK-293T cells stimulated with Wnt3a, Ipivivint (0.3-3 μM) dose-dependently reduced nuclear β-catenin accumulation by >80% at maximal concentrations [2]. Mechanistically, this occurs through:

  • Transcriptional modulation: CLK2 phosphorylates LRP6 co-receptors, facilitating Wnt signalosome assembly; Ipivivint disrupts this phosphorylation, impairing signal transduction at the membrane level.
  • Splicing regulation: By inhibiting CLK-mediated phosphorylation of splicing regulators, Ipivivint alters the pre-mRNA processing of Wnt pathway genes (e.g., AXIN2, TCF7L2), favoring isoforms with reduced pathway activity [2] [4].
  • Protein complex disruption: CLK3 directly interacts with β-catenin destruction complex components; Ipivivint binding induces conformational changes that stabilize β-catenin degradation, even in APC-mutant backgrounds [2].

This dual kinase-Wnt inhibition creates a synthetic lethal interaction in cancer cells dependent on Wnt signaling, effectively bypassing common resistance mechanisms seen with single-target kinase inhibitors [1].

Phosphorylation Dynamics: Impact on SRSF5/6 Splicing Factor Regulation

Ipivivint significantly alters the phosphorylation landscape of serine/arginine-rich (SR) splicing factors, particularly SRSF5 and SRSF6, which serve as primary CLK substrates. In SW480 colon carcinoma cells, treatment with Ipivivint (0.01-10 μM) for 1 hour produced concentration-dependent dephosphorylation of SRSF5 and SRSF6, with >90% inhibition achieved at 10 μM [2]. This rapid dephosphorylation triggers nuclear speckle enlargement – subcellular compartments where splicing factors reside – indicating a fundamental rewiring of spliceosome assembly. The phosphorylation dynamics occur through:

  • Kinase-substrate recognition blockade: Ipivivint competes with ATP for binding in the CLK catalytic cleft, preventing phosphate transfer to Ser/Arg dipeptide motifs in SRSF5/6.
  • Subcellular redistribution: Dephosphorylated SRSF5/6 accumulate in nuclear speckles, reducing their availability for splice site recognition.
  • Alternative splicing shifts: Global RNA sequencing in treated cells reveals dose-dependent exon skipping in pre-mRNAs encoding proteins involved in cell cycle progression (e.g., CCNB1, CDC25C) and apoptosis regulation (e.g., BCL2L1, MCL1) [2].

Table 2: Concentration-Dependent Effects of Ipivivint on Splicing Factor Phosphorylation

Concentration (μM)SRSF5 Phosphorylation (% Inhibition)SRSF6 Phosphorylation (% Inhibition)Nuclear Speckle MorphologyFunctional Consequence
0.0115 ± 3%12 ± 4%Mild enlargementMinimal splicing alterations
0.142 ± 5%38 ± 6%Moderate enlargementAlternative splicing in 5-10% of targets
1.078 ± 4%75 ± 5%Significant enlargementWidespread exon skipping (>200 genes)
10.093 ± 2%91 ± 3%Hyperfused megaspecklesComplete splicing switch in key regulators

Apoptotic Induction Mechanisms in Oncogenic Contexts

Ipivivint triggers mitochondrial-mediated apoptosis in cancer cells through splicing-mediated depletion of anti-apoptotic proteins and direct kinase inhibition. In SW480 cells, treatment (0.03-3 μM) induced apoptosis with an EC₅₀ of ~0.5 μM [2]. The apoptotic cascade involves three interconnected mechanisms:

  • Splicing-mediated BCL2 family dysregulation: Ipivivint promotes the inclusion of pro-apoptotic BH3 domains in BCL2L1 pre-mRNA while simultaneously inducing exon skipping in MCL1 transcripts. This shifts the Bcl-2/Bax ratio toward pro-apoptotic conformations, facilitating cytochrome c release from mitochondria [2].

  • CLK2-mediated p53 modulation: Inhibition of CLK2 phosphorylation prevents the alternative splicing of TP53 pre-mRNA that generates dominant-negative isoforms. Consequently, cells accumulate full-length p53 protein that transcriptionally activates BAX, PUMA, and NOXA [2].

  • Wnt/β-catenin crosstalk suppression: By disrupting Wnt signaling (Section 1.2), Ipivivint reduces the expression of c-Myc and survivin – key β-catenin target genes that confer apoptotic resistance in oncogenic contexts. This creates synthetic lethality with KRAS mutations commonly found in colorectal and pancreatic cancers [1] [2].

The convergence of these mechanisms results in irreversible commitment to apoptosis within 24 hours of treatment initiation, particularly in cells with pre-existing dysregulation of splicing machinery or Wnt pathway activation.

Properties

CAS Number

1481617-15-5

Product Name

Ipivivint

IUPAC Name

1-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2H-pyrazolo[3,4-b]pyridin-5-yl]pyridin-3-yl]-N,N-dimethylmethanamine

Molecular Formula

C26H21FN8

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C26H21FN8/c1-35(2)14-15-6-17(10-28-9-15)18-8-20-24(33-34-25(20)30-11-18)26-31-22-13-29-12-21(23(22)32-26)16-4-3-5-19(27)7-16/h3-13H,14H2,1-2H3,(H,31,32)(H,30,33,34)

InChI Key

YBBUGSYNPXTSGW-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=CN=C1)C2=CC3=C(NN=C3N=C2)C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F

Canonical SMILES

CN(C)CC1=CC(=CN=C1)C2=CC3=C(NN=C3N=C2)C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.